molecular formula C16H16O B118076 Racemic-4-hydroxy[2,2]paracyclophane CAS No. 157018-15-0

Racemic-4-hydroxy[2,2]paracyclophane

Cat. No. B118076
M. Wt: 224.3 g/mol
InChI Key: OGJZTZSDXOCMNS-UHFFFAOYSA-N
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Description

Racemic-4-hydroxy[2,2]paracyclophane is a chemical compound with the molecular formula C16H16O . It has been used in various studies and applications due to its unique properties .


Synthesis Analysis

The synthesis of Racemic-4-hydroxy[2,2]paracyclophane involves the resolution of racemic (R, S)-4-formyl-5-hydroxy [2.2]paracyclophane (FHPC) into enantiomers via its Schiff’s base with (S)- and ®-α-phenylethylamine (α-PEAM). The absolute configuration was determined by an X-ray diffraction structural study .


Molecular Structure Analysis

The molecular structure of Racemic-4-hydroxy[2,2]paracyclophane is characterized by a molecular weight of 224.303 g/mol. More detailed information about its structure can be obtained through advanced analytical techniques .


Chemical Reactions Analysis

Racemic-4-hydroxy[2,2]paracyclophane has been involved in various chemical reactions. For instance, a method for the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane by means of a chiral isothiourea-catalyzed acylation with isobutyric anhydride has been reported .


Physical And Chemical Properties Analysis

Racemic-4-hydroxy[2,2]paracyclophane shares identical physical properties with its enantiomers, such as solubility and melting point . More detailed information about its physical and chemical properties can be obtained from specialized databases .

Scientific Research Applications

  • Chiral Auxiliaries and Asymmetric Synthesis : Racemic 4-hydroxy[2,2]paracyclophane and its derivatives are utilized as chiral auxiliaries in the asymmetric synthesis of amino acids. This application is highlighted by Antonov et al. (1995) who resolved Racemic-4-hydroxy[2,2]paracyclophane into enantiomers and used it for synthesizing β-hydroxy-α-amino acids and α-methylphenylalanine with high enantiomeric excesses (Antonov et al., 1995).

  • Resolution and Structural Studies : Rozenberg et al. (2002) reported the resolution of racemic 4-hydroxy[2,2]paracyclophane by fractional crystallization. They also performed X-ray diffraction to determine the absolute configurations of its enantiomers. This research contributes significantly to the understanding of its structural and stereochemical properties (Rozenberg et al., 2002).

  • Kinetic Resolution and Enantioenrichment : Weinzierl and Waser (2021) developed a method for the kinetic resolution of racemic 4-hydroxy[2,2]paracyclophane using chiral isothiourea-catalyzed acylation. This provides a novel way to obtain enantioenriched 4-hydroxy[2,2]paracyclophane, which is important for its application in asymmetric synthesis (Weinzierl & Waser, 2021).

  • Ligands for Catalysis : Braun et al. (2017) synthesized racemic and enantiopure planar chiral [2,2]paracyclophane containing amides. These compounds were investigated as ligands for titanium and zirconium in hydroamination reactions, translating their planar chirality into central chirality in the product (Braun et al., 2017).

  • Optical and Chiroptical Studies : Muranaka et al. (2008) investigated the optical resolution, absolute configuration, and chiroptical properties of three-layered [3.3]paracyclophane, a structurally related compound. This study provides insights into the chiroptical properties of the paracyclophane family (Muranaka et al., 2008).

  • Material Science Applications : Felder et al. (2021) in their review, discuss the use of enantiopure planar chiral [2.2]paracyclophanes in various fields including stereoselective synthesis and material sciences. These compounds are increasingly employed due to their unique properties and stability (Felder et al., 2021).

Safety And Hazards

Racemic-4-hydroxy[2,2]paracyclophane may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid contact with eyes, skin, or clothing, and to wear protective gear when handling this substance .

Future Directions

The future directions of Racemic-4-hydroxy[2,2]paracyclophane research are promising. It is becoming an important tool in asymmetric synthesis, employed in a variety of synthetic venues . Furthermore, its potential applications in material and polymer chemistry are being explored .

properties

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11,17H,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJZTZSDXOCMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-4-hydroxy[2,2]paracyclophane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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